(4-Aminooxan-4-yl)methanol
CAS No.: 720706-20-7
Cat. No.: VC21209018
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 720706-20-7 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | (4-aminooxan-4-yl)methanol |
| Standard InChI | InChI=1S/C6H13NO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5,7H2 |
| Standard InChI Key | GICNBHGJGXBSBL-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CO)N |
| Canonical SMILES | C1COCCC1(CO)N |
Introduction
(4-Aminooxan-4-yl)methanol is an organic compound that has garnered attention in various fields of research due to its potential applications in chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a methanol moiety attached to a bicyclic oxane ring. The molecular formula of (4-Aminooxan-4-yl)methanol is C6H13NO2, and its molecular weight is approximately 143.18 g/mol.
Synthesis of (4-Aminooxan-4-yl)methanol
The synthesis of (4-Aminooxan-4-yl)methanol typically involves the reaction of oxan-4-ylmethanol with an amine source under controlled conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity. In industrial settings, the production is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness.
Biological Activity and Applications
Research on (4-Aminooxan-4-yl)methanol, particularly its hydrochloride salt form, indicates potential biological activities such as antimicrobial and neuroprotective effects. The compound's ability to interact with enzymes and receptors makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| (4-Aminooxan-4-yl)methanol | C6H13NO2 | 143.18 g/mol | Amino group and methanol moiety attached to an oxane ring |
| (4-Aminooxan-4-yl)methanol hydrochloride | C6H14ClNO2 | 167.63 g/mol | Hydrochloride salt form enhances solubility and stability |
| Oxan-4-ylmethanol | C6H12O2 | 116.16 g/mol | Basic oxane structure without amino group |
Research Findings and Future Directions
Studies on (4-Aminooxan-4-yl)methanol and its derivatives have shown promising results in terms of biological activity. Further research is needed to fully explore its potential applications in medicinal chemistry and to understand its mechanisms of action at the molecular level.
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